molecular formula C28H31NO5 B214057 Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Numéro de catalogue B214057
Poids moléculaire: 461.5 g/mol
Clé InChI: SUGRDHWTBXRQRL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as E-52862 and is known for its potential therapeutic applications.

Mécanisme D'action

The exact mechanism of action of E-52862 is not fully understood. However, it is believed to act by modulating the activity of certain ion channels and receptors in the nervous system. E-52862 has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. E-52862 has also been shown to interact with the mu-opioid receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
E-52862 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. E-52862 has also been shown to reduce the activation of glial cells, which are involved in the maintenance of chronic pain states. In addition, E-52862 has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation.

Avantages Et Limitations Des Expériences En Laboratoire

E-52862 has several advantages for use in lab experiments. It has been shown to be highly selective for certain ion channels and receptors, which makes it a useful tool for studying the function of these targets. E-52862 has also been shown to have a long half-life, which allows for extended experiments. However, E-52862 is a relatively new compound, and its pharmacokinetic properties are not fully understood. In addition, E-52862 is not yet commercially available, which may limit its use in some experiments.

Orientations Futures

There are several future directions for the study of E-52862. One area of interest is the development of E-52862-based drugs for the treatment of pain and inflammation. Another area of interest is the investigation of the potential use of E-52862 in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to fully understand the pharmacokinetic properties of E-52862 and its potential side effects. Overall, E-52862 is a promising compound with potential therapeutic applications, and further research is needed to fully explore its potential.

Méthodes De Synthèse

The synthesis of E-52862 involves the condensation of 4-methylbenzyl alcohol with 2-methylquinoline-3-carbaldehyde, followed by the addition of 3-methoxy-4-hydroxybenzaldehyde. The resulting compound is then subjected to acetylation and esterification reactions to form the final product. The synthesis method has been optimized to improve the yield of E-52862, and the purity of the compound has been confirmed using various analytical techniques.

Applications De Recherche Scientifique

E-52862 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. E-52862 has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, E-52862 has been shown to have antitumor activity and may be a promising candidate for the development of anticancer drugs.

Propriétés

Nom du produit

Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Formule moléculaire

C28H31NO5

Poids moléculaire

461.5 g/mol

Nom IUPAC

ethyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H31NO5/c1-5-33-28(31)25-18(3)29-21-7-6-8-22(30)27(21)26(25)20-13-14-23(24(15-20)32-4)34-16-19-11-9-17(2)10-12-19/h9-15,26,29H,5-8,16H2,1-4H3

Clé InChI

SUGRDHWTBXRQRL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C)OC)C(=O)CCC2)C

SMILES canonique

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C)OC)C(=O)CCC2)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.